3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate
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Overview
Description
3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate is a complex organic compound that features a thiophene ring, a urea linkage, and a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of thiophene-2-carboxaldehyde with an amine to form the corresponding Schiff base, which is then reduced to the thiophene-2-ylmethylamine. This intermediate is then reacted with an isocyanate to form the urea linkage. Finally, the cyclohexyl phenylcarbamate moiety is introduced through a carbamation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenylcarbamates.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its thiophene and phenylcarbamate moieties. These interactions could modulate the activity of these targets, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid.
Urea derivatives: Compounds such as N,N’-dimethylurea and N,N’-diethylurea.
Phenylcarbamates: Compounds such as phenyl isocyanate and phenyl carbamate.
Uniqueness
3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate is unique due to the combination of its thiophene, urea, and phenylcarbamate moieties. This unique structure could confer specific properties, such as enhanced bioactivity or improved material properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(thiophen-2-ylmethylcarbamoylamino)cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(20-13-17-10-5-11-26-17)21-15-8-4-9-16(12-15)25-19(24)22-14-6-2-1-3-7-14/h1-3,5-7,10-11,15-16H,4,8-9,12-13H2,(H,22,24)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFITEUTIVLWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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